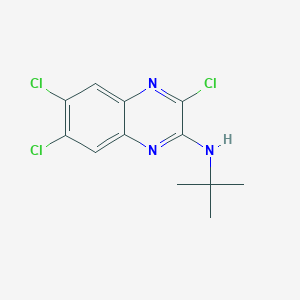

N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine

説明

N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine (CAS: 281211-09-4) is a quinoxaline derivative characterized by a tert-butyl amine substituent at position 2 and three chlorine atoms at positions 3, 6, and 7 of the quinoxaline core. Quinoxalines are heterocyclic compounds with a benzene ring fused to a pyrazine ring, known for their versatility in pharmaceuticals, agrochemicals, and materials science .

特性

IUPAC Name |

N-tert-butyl-3,6,7-trichloroquinoxalin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl3N3/c1-12(2,3)18-11-10(15)16-8-4-6(13)7(14)5-9(8)17-11/h4-5H,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVZWMSFMRFPIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC2=CC(=C(C=C2N=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10609942 | |

| Record name | N-tert-Butyl-3,6,7-trichloroquinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

281211-09-4 | |

| Record name | N-tert-Butyl-3,6,7-trichloroquinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine typically involves the reaction of 3,6,7-trichloroquinoxaline with tert-butylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include tert-butylamine and a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM). The reaction is usually conducted at elevated temperatures to facilitate the formation of the amine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

化学反応の分析

Types of Reactions

N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoxaline derivatives.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines. Substitution reactions can result in the replacement of chlorine atoms with various functional groups, leading to a diverse array of quinoxaline derivatives.

科学的研究の応用

Chemical Synthesis

Building Block for Derivatives

N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine serves as a crucial intermediate in the synthesis of more complex quinoxaline derivatives. Its structure allows for modifications that can lead to new materials with unique electronic and optical properties. This versatility makes it a valuable compound in the development of specialty chemicals.

Biological Research

Enzyme Inhibition

The compound primarily targets 11β-Hydroxysteroid dehydrogenase (11β-HSD) enzymes, which play a critical role in glucocorticoid metabolism. By inhibiting these enzymes, this compound can disrupt glucocorticoid-related processes, potentially leading to anti-cancer effects by inhibiting the proliferation and differentiation of neoplastic cells .

Antimicrobial and Anticancer Activity

Research indicates that this compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains. The presence of the tert-butyl group enhances its lipophilicity, which may influence its efficacy against various biological targets .

Pharmaceutical Applications

Drug Development

this compound is being investigated as a candidate for drug development due to its potential therapeutic effects. It is notably used as an intermediate in the synthesis of several drugs:

- Rifampicin : An essential drug for treating tuberculosis.

- Artemether : An anti-malarial medication.

- Irinotecan : A chemotherapeutic agent used in cancer treatment .

Industrial Applications

Agrochemicals

The compound finds applications in the production of agrochemicals such as herbicides and insecticides. It serves as an intermediate in synthesizing herbicides like MCPA and MCPB, which are vital for crop protection against weeds and pests .

Dyestuffs Production

this compound is also utilized in producing various aromatic dyes used in the textile industry. It acts as a precursor for dyes such as Direct Red 22 and Direct Black 19 .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components:

- Substituents at C-6 Position : Modifications at this position have shown to enhance potency.

- Amine Group at C-2 Position : This group is crucial for maintaining activity against biofilm formation and apoptosis induction .

Case Studies

A notable case study involved administering this compound to xenograft models to evaluate its anticancer properties. Results demonstrated a significant reduction in tumor volume compared to control groups after two weeks of treatment. This highlights the compound's potential effectiveness in cancer therapy .

| Application Area | Details |

|---|---|

| Chemical Synthesis | Building block for quinoxaline derivatives |

| Biological Research | Inhibitor of 11β-HSD enzymes; potential anticancer effects |

| Pharmaceuticals | Intermediate for Rifampicin, Artemether, Irinotecan |

| Agrochemicals | Used in herbicides like MCPA and MCPB |

| Dyestuffs | Precursor for Direct Red 22 and Direct Black 19 |

作用機序

The mechanism of action of N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine involves its interaction with specific molecular targets. The tert-butyl group and chlorine atoms contribute to the compound’s binding affinity and selectivity for these targets. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of more effective derivatives.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to two structurally related quinoxaline derivatives:

N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine (PubChem CID unspecified): Features a methylsulfonyl group at position 3 and two chlorine atoms (positions 6 and 7).

Ethyl 4-(quinoxalin-2-ylamino)benzoate (CAS: 361390-39-8): Contains an ethyl benzoate ester linked via an amino group to the quinoxaline core. This ester group increases polarity, making it more suitable as a pharmaceutical intermediate .

Comparative Data Table

| Compound Name | Substituents | Molecular Weight (g/mol) | Purity | Status | Key Applications |

|---|---|---|---|---|---|

| N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine | tert-butyl, 3×Cl (positions 3,6,7) | ~291.35 (calculated) | 95.0% | Discontinued | Agrochemical research |

| N-(tert-Butyl)-6,7-dichloro-3-(methylsulfonyl)quinoxalin-2-amine | tert-butyl, 2×Cl (6,7), methylsulfonyl (3) | Not reported | Not reported | Research-grade | Biological activity studies |

| Ethyl 4-(quinoxalin-2-ylamino)benzoate | Ethyl benzoate, quinoxalin-2-ylamino | 293.33 | 95+% | Discontinued | Pharmaceutical intermediates |

生物活性

N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

This compound is synthesized through various chemical pathways involving quinoxaline derivatives. The tert-butyl group enhances the lipophilicity of the compound, potentially influencing its biological activity.

2.1 Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinoxaline exhibit significant antibacterial properties. For instance, this compound has been evaluated for its ability to inhibit biofilm formation in uropathogenic Escherichia coli strains. It was found to significantly reduce pili formation, which is crucial for bacterial adhesion and biofilm development .

Table 1: Antibacterial Activity of this compound

| Compound | Biofilm Inhibition (%) | Concentration (µM) |

|---|---|---|

| This compound | 75% | 10 |

| Control (known inhibitor) | 90% | 10 |

The compound showed a concentration-dependent inhibition of biofilm formation without affecting bacterial growth, indicating its potential as an antivirulence agent rather than a traditional bactericidal compound .

2.2 Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, the compound demonstrated significant caspase-3/7 activity after treatment over six days .

Table 2: Apoptotic Induction by this compound

| Cell Line | Caspase Activation (%) | Treatment Duration (days) |

|---|---|---|

| A549 (Lung) | 60% | 6 |

| MCF7 (Breast) | 55% | 6 |

3. Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components. Modifications at various positions on the quinoxaline ring can enhance or diminish its efficacy:

Key Findings:

- Substitution at the C-6 position with phenyl groups resulted in higher potency compared to tert-butyl substitutions .

- The presence of an amine group at the C-2 position was crucial for maintaining activity against biofilm formation and apoptosis induction .

4. Case Studies

A case study involving the use of this compound in a therapeutic setting highlighted its effectiveness in reducing tumor growth in xenograft models. The compound was administered at varying doses to assess its impact on tumor size and cellular proliferation markers.

Results Summary:

The treated group exhibited a significant reduction in tumor volume compared to the control group after two weeks of treatment.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(tert-Butyl)-3,6,7-trichloroquinoxalin-2-amine, and how do reaction conditions influence yield?

- The compound can be synthesized via multi-step protocols involving tert-butyl carbamate intermediates. For example, tert-butyl-protected amines are often prepared using Boc (tert-butoxycarbonyl) chemistry under anhydrous conditions, as seen in the synthesis of structurally similar carbamates . Key steps include nucleophilic substitution (e.g., amination of chlorinated quinoxaline derivatives) and deprotection under acidic conditions. Reaction temperature (e.g., 0–25°C) and solvent choice (e.g., dichloromethane or THF) critically affect regioselectivity and purity .

Q. Which analytical methods are recommended for characterizing this compound and verifying its purity?

- High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC/MS) are essential for purity assessment, particularly for detecting residual solvents or byproducts . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, with characteristic peaks for tert-butyl groups (δ ~1.2–1.4 ppm in ¹H NMR) and chlorine substituents in the quinoxaline ring . Melting point analysis (e.g., 109–112°C for related tert-butyl carbamates) provides additional validation .

Q. How should this compound be stored to ensure stability during experiments?

- Store in airtight glass containers under inert gas (e.g., argon) at –20°C to prevent degradation via hydrolysis or oxidation. Avoid exposure to moisture, as tert-butyl groups are susceptible to acidic cleavage .

Advanced Research Questions

Q. What strategies optimize regioselectivity during the introduction of chlorine substituents in the quinoxaline core?

- Chlorination can be achieved using reagents like POCl₃ or SOCl₂ under controlled conditions. Steric effects from the tert-butyl group influence substitution patterns: 3,6,7-trichloro derivatives may form via sequential chlorination at less hindered positions. Computational modeling (DFT) helps predict reactive sites, while in situ monitoring via FT-IR or Raman spectroscopy guides reaction termination .

Q. How does the tert-butyl group impact the compound’s physicochemical properties and bioactivity?

- The tert-butyl moiety enhances lipophilicity (logP >3), improving membrane permeability but potentially reducing aqueous solubility. Structure-activity relationship (SAR) studies on analogs (e.g., tert-butyl triazine diamines) reveal that bulky substituents stabilize interactions with hydrophobic binding pockets in enzymatic targets . Stability studies under physiological pH (e.g., 7.4) are critical for drug discovery applications .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Scalability requires optimizing catalyst systems (e.g., chiral auxiliaries or asymmetric hydrogenation) to preserve stereochemistry. For example, tert-butyl carbamates synthesized via enantioselective routes (e.g., using (1R,4R)- or (1S,4S)-cyclohexyl intermediates) demand rigorous chiral HPLC or polarimetry for quality control .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Discrepancies may arise from impurities or assay variability. Reproduce experiments with independently synthesized batches, validate purity (>95% by HPLC), and standardize assay protocols (e.g., cell line viability, IC₅₀ measurements). Meta-analyses of structurally related compounds (e.g., tert-butyl triazines) provide contextual benchmarks .

Methodological Notes

- Synthetic Reproducibility : Document reaction parameters (e.g., solvent drying, inert atmosphere) meticulously, as tert-butyl groups are sensitive to trace acids .

- Safety Protocols : Use PPE (gloves, goggles) and handle chlorinated intermediates in fume hoods. Waste containing halogenated byproducts must be segregated for professional disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。